N-Methyl vs. N-Ethyl Substitution Divergence in Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibition
In a series of 4-aminomethylpyridazine derivatives evaluated against human semicarbazide-sensitive amine oxidase (SSAO/VAP-1), the N-methyl analog (4-(aminomethyl)-N-methylpyridazin-3-amine) achieved 47% inhibition at 0.5 mM, whereas the corresponding N-ethyl analog showed only 29% inhibition under identical conditions—a 1.62-fold potency difference attributable solely to the N-alkyl group [1]. This class-level inference supports the selection of N,4-dimethylpyridazin-3-amine over N-ethyl or larger N-alkyl analogs when SSAO or related amine oxidase targets are under investigation. Note: direct data for N,4-dimethylpyridazin-3-amine on SSAO are not available; the inference is class-level based on the closest structurally characterized analogs.
| Evidence Dimension | Inhibition of human SSAO/VAP-1 enzyme activity |
|---|---|
| Target Compound Data | N,4-Dimethylpyridazin-3-amine: no direct data available; closest analog 4-(aminomethyl)-N-methylpyridazin-3-amine: 47% inhibition at 0.5 mM |
| Comparator Or Baseline | 4-(aminomethyl)-N-ethylpyridazin-3-amine: 29% inhibition at 0.5 mM |
| Quantified Difference | 1.62-fold higher inhibition for N-methyl vs. N-ethyl analog at 0.5 mM |
| Conditions | In vitro enzyme inhibition assay; Homo sapiens SSAO; compound concentration 0.5 mM |
Why This Matters
This demonstrates that even a single-carbon change in the N-alkyl substituent produces a major shift in target engagement, making the exact N-methyl substitution in N,4-dimethylpyridazin-3-amine critical for reproducing or optimizing biological activity in amine oxidase programs.
- [1] BRENDA Enzyme Database. Literature summary for EC 1.4.3.21: 4-(aminomethyl)-N-methylpyridazin-3-amine (47% inhibition at 0.5 mM) vs. 4-(aminomethyl)-N-ethylpyridazin-3-amine (29% inhibition at 0.5 mM), Homo sapiens. https://www.brenda-enzymes.info (accessed 2026-05-05). View Source
